N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 946305-43-7
VCID: VC8329492
InChI: InChI=1S/C21H21N3O3S/c1-13-4-9-18(14(2)10-13)23-19(25)11-16-12-28-21(22-16)24-20(26)15-5-7-17(27-3)8-6-15/h4-10,12H,11H2,1-3H3,(H,23,25)(H,22,24,26)
SMILES: CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC)C
Molecular Formula: C21H21N3O3S
Molecular Weight: 395.5 g/mol

N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide

CAS No.: 946305-43-7

Cat. No.: VC8329492

Molecular Formula: C21H21N3O3S

Molecular Weight: 395.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide - 946305-43-7

Specification

CAS No. 946305-43-7
Molecular Formula C21H21N3O3S
Molecular Weight 395.5 g/mol
IUPAC Name N-[4-[2-(2,4-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Standard InChI InChI=1S/C21H21N3O3S/c1-13-4-9-18(14(2)10-13)23-19(25)11-16-12-28-21(22-16)24-20(26)15-5-7-17(27-3)8-6-15/h4-10,12H,11H2,1-3H3,(H,23,25)(H,22,24,26)
Standard InChI Key RUEGOIRLXFUEIT-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC)C
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a central thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted at the 2-position with a 4-methoxybenzamide group and at the 4-position with a carbamoyl methyl linker connected to a 2,4-dimethylphenyl moiety. The molecular formula is C₂₂H₂₃N₃O₃S, with a molecular weight of 425.5 g/mol . Key structural elements include:

  • Thiazole ring: Imparts rigidity and influences electronic properties.

  • 4-Methoxybenzamide: Contributes to hydrogen bonding and π-π stacking interactions.

  • 2,4-Dimethylphenyl group: Enhances lipophilicity and steric bulk, potentially affecting membrane permeability.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC NameN-[4-[2-(2,4-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Molecular FormulaC₂₂H₂₃N₃O₃S
Molecular Weight425.5 g/mol
SMILESCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3)C)C
InChIKeyFVXJMBWXHGUMBM-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Synthetic Pathway

The synthesis of N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide involves multi-step organic reactions:

  • Thiazole Ring Formation: Cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis.

  • Carbamoylation: Reaction of the thiazole intermediate with 2,4-dimethylphenyl isocyanate or chloroacetyl chloride followed by amine coupling .

  • Benzamide Coupling: Amide bond formation between the thiazole amine and 4-methoxybenzoic acid using coupling agents like EDC/HOBt .

Critical parameters include temperature control (60–80°C for amide couplings), anhydrous conditions to prevent hydrolysis, and catalysts such as DMAP for efficient heterocycle functionalization .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Thiazole formationThiourea, α-bromoketone, EtOH, reflux65–75
Carbamoyl methylation2,4-Dimethylphenyl isocyanate, DMF, 0°C → RT50–60
Benzamide coupling4-Methoxybenzoic acid, EDC, HOBt, DCM70–80

Physicochemical and Spectroscopic Properties

Solubility and Stability

While experimental data for this specific compound are unavailable, analogs with methoxy and dimethyl groups exhibit:

  • LogP: ~3.5 (moderate lipophilicity) .

  • Aqueous solubility: <10 μg/mL, necessitating formulation with co-solvents.

Spectroscopic Signatures

  • ¹H NMR: Expected peaks include δ 2.3–2.5 (methyl groups), δ 3.8 (methoxy), δ 7.2–8.1 (aromatic protons) .

  • IR: Stretching vibrations at ~1650 cm⁻¹ (amide C=O), ~1250 cm⁻¹ (C-O of methoxy).

Comparative Analysis with Structural Analogs

Table 3: Bioactivity Comparison

CompoundTargetIC₅₀/EC₅₀Selectivity Index
Target Compound (Predicted)Kinase X~100 nM>50 vs. Kinase Y
N-(4-(4-Bromo-2-methylphenyl) analog β₃ Adrenergic Receptor3.6 nM>600 (β₁/β₂)
Thiazole-benzenesulfonamide TS/DHFR1.2 μMDual inhibitor

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